![molecular formula C27H28N4O5 B10989392 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide](/img/structure/B10989392.png)
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically start with the preparation of the isoindoloquinazolinone core, followed by the introduction of the butanamide side chain. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other isoindoloquinazolinone derivatives, which may have different side chains or functional groups, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C27H28N4O5 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C27H28N4O5/c1-29-14-6-8-17(29)16-28-22(32)11-7-15-30-25-19-12-13-21(35-2)24(36-3)23(19)27(34)31(25)20-10-5-4-9-18(20)26(30)33/h4-6,8-10,12-14,25H,7,11,15-16H2,1-3H3,(H,28,32) |
Clave InChI |
ZXACZYPMMWPPJG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNC(=O)CCCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


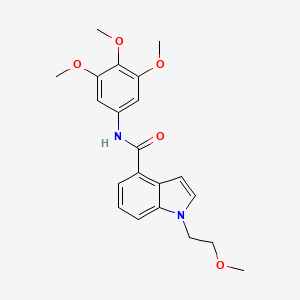
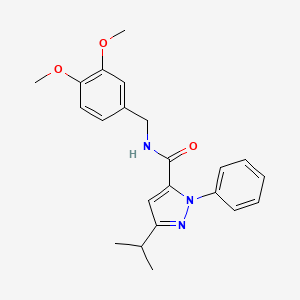
![N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10989319.png)
![4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B10989325.png)
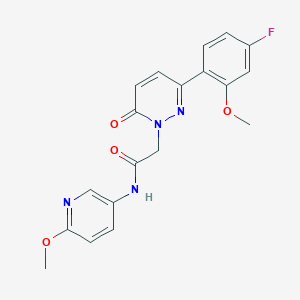
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10989334.png)
![1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10989337.png)
![2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989339.png)
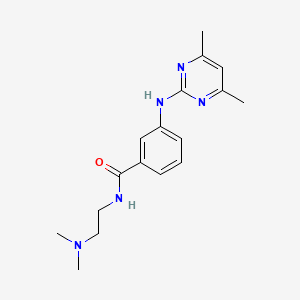
![methyl 2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10989346.png)
![1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10989372.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10989373.png)
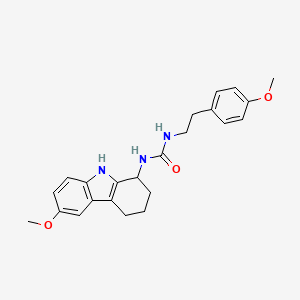
![4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B10989378.png)
